2,4-Dibromo-5-methylthiazole

Description

Significance of the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry

The thiazole nucleus is a fundamental structural motif that has garnered significant attention from researchers due to its presence in numerous pharmacologically active compounds. fabad.org.trtandfonline.com This has established it as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.net

The systematic study of thiazole and its derivatives began in 1887 in the laboratory of Hantzsch. imp.kiev.ua Since then, the field of thiazole chemistry has grown exponentially, with a continuous increase in the number of publications and known compounds. e-bookshelf.de Early work by Hofmann and Hantzsch laid the foundation for the development of thiazole chemistry, with the Hantzsch thiazole synthesis—a reaction between α-haloketones and thioamides—remaining a prominent method for their preparation. researchgate.netijper.org

The thiazole ring is a key component in a wide range of biologically active compounds and approved drugs. fabad.org.trnih.govresearchgate.net Its presence is noted in natural products like vitamin B1 (thiamine) and penicillin, as well as in synthetic drugs with diverse therapeutic applications. ijper.orgresearchgate.net Thiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Table 1: Examples of Drugs Containing a Thiazole Moiety

| Drug Name | Therapeutic Use |

| Sulfathiazole | Antibacterial |

| Ritonavir | Antiretroviral (Anti-HIV) ijper.orgmdpi.com |

| Meloxicam | Anti-inflammatory ijper.orgresearchgate.net |

| Dasatinib | Anticancer nih.gov |

| Ixabepilone | Anticancer nih.gov |

| Riluzole | Used in the treatment of ALS |

| Abafungin | Antifungal researchgate.net |

| Nitazoxanide | Antiparasitic researchgate.net |

| Pramipexole | Antidepressant ijper.org |

| Nizatidine | Histamine H2 receptor antagonist ijper.org |

Overview of Halogenated Thiazoles

The introduction of halogen atoms, particularly bromine, onto the thiazole ring significantly influences its chemical reactivity and biological activity. Halogenated thiazoles serve as versatile intermediates in organic synthesis, allowing for the introduction of various functional groups through cross-coupling reactions.

Bromination is a crucial transformation in organic synthesis, and brominated thiazoles are valuable reagents. sci-hub.seacs.org The bromine atoms on the thiazole ring can be selectively replaced, enabling the construction of more complex molecules. For instance, 2-bromothiazole (B21250) can be generated through the gas-phase bromination of thiazole itself. slideshare.net The presence of electron-donating groups facilitates the bromination of the thiazole ring. slideshare.net

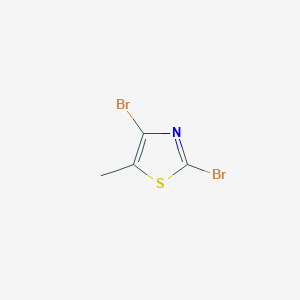

2,4-Dibromo-5-methylthiazole is a specific thiazole derivative that has attracted research interest. Its chemical structure, featuring two bromine atoms and a methyl group, makes it a subject of study for its potential biological activities and as a building block in organic synthesis. The bromine atoms at positions 2 and 4, along with the methyl group at position 5, confer specific reactivity and properties to the molecule.

Table 2: Chemical Identity of this compound

| Property | Value |

| Chemical Formula | C₄H₃Br₂NS |

| CAS Number | 1206708-88-4 |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c1-2-3(5)7-4(6)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUNCDFVUMUFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736617 | |

| Record name | 2,4-Dibromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206708-88-4 | |

| Record name | 2,4-Dibromo-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-5-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2,4 Dibromo 5 Methylthiazole

Reactivity of Bromine Atoms in Thiazole (B1198619) Ring

The two bromine atoms attached to the thiazole core of 2,4-dibromo-5-methylthiazole exhibit distinct chemical reactivities. The bromine at the C-2 position is significantly more susceptible to substitution than the bromine at the C-4 position. This difference is fundamental to the controlled, stepwise derivatization of the molecule.

In various substitution reactions, particularly palladium-catalyzed cross-coupling reactions, 2,4-dibromothiazole (B130268) derivatives show high regioselectivity, with the reaction occurring preferentially at the C-2 position. nih.govresearchgate.net This is attributed to the inherent electronic properties of the thiazole ring, where the C-2 position is more electrophilic and its attached halogen is more labile compared to the C-4 position.

Studies on the closely related compound, 2,4-dibromothiazole, have conclusively demonstrated this phenomenon. In palladium(0)-catalyzed cross-coupling reactions, 2,4-dibromothiazole is consistently converted into 2-substituted-4-bromothiazoles, leaving the bromine atom at the C-4 position intact. nih.govresearchgate.net This selective reactivity allows for the isolation of monosubstituted products in high yields, which can then be subjected to a second, different substitution at the C-4 position if desired.

The presence of a methyl group at the C-5 position of the thiazole ring is expected to influence the reactivity of the adjacent bromine atom at C-4. The methyl group is an electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho (C-4) and para (C-2, relative to the sulfur atom) positions.

This increased electron density at the C-4 position is likely to strengthen the carbon-bromine bond, making it less susceptible to oxidative addition by a palladium catalyst and less reactive towards nucleophilic attack. Consequently, the presence of the 5-methyl group is anticipated to further enhance the inherent regioselectivity of substitution reactions, favoring the reaction at the C-2 position even more strongly than in the unsubstituted 2,4-dibromothiazole. While direct comparative studies on this compound are not extensively detailed in the provided context, research on other methylated heterocyclic systems supports the principle that methyl substitution significantly impacts reactivity. For instance, the rate of OH radical-initiated oxidation of 2-methylbenzothiazole (B86508) is approximately 50% faster than that of the parent benzothiazole (B30560), highlighting the electronic impact of the methyl group. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for carbon-carbon bond formation in modern organic synthesis. For this compound, these reactions provide a versatile platform for introducing a wide array of substituents onto the thiazole core with high precision.

Palladium-catalyzed cross-coupling reactions are particularly effective for the selective functionalization of halo-heterocycles like this compound. youtube.com Reactions such as the Suzuki and Negishi couplings leverage the differential reactivity of the C-2 and C-4 bromine atoms to enable the regioselective synthesis of complex molecules. wikipedia.orgwikipedia.org The general mechanism for these transformations involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. nrochemistry.comlibretexts.org

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov

Given the higher reactivity of the C-2 bromine, this compound can be selectively coupled with various aryl- or vinyl-boronic acids at this position. A base is required to activate the organoboron reagent for the transmetalation step. libretexts.orgorganic-chemistry.org This regioselective approach allows for the synthesis of 2-aryl-4-bromo-5-methylthiazole derivatives, which are valuable intermediates for further chemical elaboration.

| Reactant 1 | Reactant 2 | Catalyst/Base | General Product |

|---|---|---|---|

| This compound | R-B(OH)₂ (Aryl/Vinyl Boronic Acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 2-R-4-Bromo-5-methylthiazole |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for forming carbon-carbon bonds and is noted for its high yields and functional group tolerance. organic-chemistry.org

Research on the analogous 2,4-dibromothiazole has shown that the Negishi coupling is exceptionally efficient and highly regioselective for substitution at the C-2 position. nih.govresearchgate.net When 2,4-dibromothiazole is treated with various alkyl or aryl zinc halides in the presence of a palladium(0) catalyst, the corresponding 2-substituted-4-bromothiazoles are formed in excellent yields, often ranging from 65% to 85% for the initial substitution. nih.govresearchgate.net This high degree of selectivity makes the Negishi coupling a preferred method for the controlled functionalization of the 2,4-dibromothiazole scaffold.

| Organozinc Reagent (R-ZnX) | Catalyst | Product | Yield |

|---|---|---|---|

| Alkyl zinc halide | Pd(0) | 2-Alkyl-4-bromothiazole | High |

| Aryl zinc halide | Pd(0) | 2-Aryl-4-bromothiazole | High |

Palladium-Catalyzed Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

In the context of dihalogenated thiazoles, such as 2,4-dibromothiazole, the Sonogashira reaction demonstrates significant regioselectivity. Research on the closely related compound, 2,4-dibromothiazole, shows that alkynyl-debromination occurs exclusively at the C2 position. nih.govresearchgate.net This pronounced selectivity is attributed to the higher reactivity of the bromine atom at the C2 position in palladium(0)-catalyzed cross-coupling processes. nih.govresearchgate.net This allows for the synthesis of 2-alkynyl-4-bromothiazoles, which can then undergo further functionalization at the C4 position. nih.gov While specific studies on this compound are not extensively detailed in the cited literature, its reactivity is expected to follow this established pattern, yielding 2-alkynyl-4-bromo-5-methylthiazole derivatives. The reaction is typically carried out using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of copper(I) iodide (CuI) and a base such as triethylamine (B128534) (Et₃N).

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orglibretexts.org This versatile reaction is widely used to form substituted alkenes. wikipedia.org Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand and a base like triethylamine. wikipedia.orglibretexts.org

For this compound, the Heck reaction is anticipated to proceed with high regioselectivity, favoring substitution at the more reactive C2 position. This is consistent with the general observation in palladium-catalyzed reactions of dihalothiazoles where the C2-Br bond undergoes oxidative addition more readily than the C4-Br bond. nih.govresearchgate.net Therefore, reacting this compound with an alkene, such as styrene (B11656) or an acrylate, under Heck conditions would be expected to yield the 2-alkenyl-4-bromo-5-methylthiazole product. While the intramolecular Heck reaction is known for its efficiency, the intermolecular reaction with aryl bromides is also a powerful synthetic tool. libretexts.orgbeilstein-journals.org

Copper-Catalyzed Arylation

Copper-catalyzed arylation reactions, often referred to as Ullmann-type couplings, are fundamental for the formation of aryl-aryl or aryl-heteroaryl bonds. These reactions typically involve the coupling of an aryl halide with another aromatic compound and are promoted by a copper catalyst, often in the presence of a ligand and a base at elevated temperatures. nih.gov

In the case of this compound, copper-catalyzed arylation would involve the substitution of one or both bromine atoms with an aryl group. While palladium catalysis shows a strong preference for the C2 position, the regioselectivity in copper-catalyzed systems can be different and is often substrate and condition-dependent. For other heterocyclic systems, copper catalysis has been effectively used for C-H arylation, but for a di-bromo substrate, the C-Br bonds are the more likely reaction sites. nih.govresearchgate.net The reaction of this compound with an arylating agent, such as an arylboronic acid or an arene, under copper catalysis would provide access to arylated methylthiazole derivatives, which are scaffolds of interest in medicinal chemistry and materials science.

Formation of Carbon-Carbon Bonds

Beyond the Sonogashira and Heck reactions, the bromine atoms on this compound serve as versatile handles for a variety of other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These include the Stille, Suzuki, and Negishi couplings.

The Stille reaction couples the substrate with an organotin compound. organic-chemistry.orgwikipedia.org Studies on 2,4-dibromothiazole have shown that Stille couplings with organostannanes can be used to introduce substituents, although they may not proceed as smoothly as other methods for certain substrates. nih.gov

The Suzuki reaction , which utilizes an organoboron reagent (like a boronic acid or ester), is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. libretexts.org The reaction of dihaloheterocycles, such as 2,5-dibromo-3-hexylthiophene, with various arylboronic acids under Suzuki conditions has been shown to effectively produce biaryl compounds. nih.gov For this compound, a sequential Suzuki coupling could potentially be employed to introduce different aryl groups at the C2 and C4 positions by exploiting the differential reactivity.

The Negishi reaction involves the coupling of an organozinc reagent with the halide. This method has proven highly effective for 2,4-dibromothiazole, where Pd(0)-catalyzed coupling with alkyl and aryl zinc halides occurs regioselectively at the C2 position with high yields (65-85%). nih.govresearchgate.net The resulting 2-substituted-4-bromothiazoles can then be used in a second cross-coupling step. nih.gov This high reactivity and selectivity make the Negishi coupling a particularly valuable tool for the derivatization of this scaffold.

The following table summarizes the outcomes of various Pd-catalyzed cross-coupling reactions performed on the analogous compound 2,4-dibromothiazole, highlighting the regioselectivity for the C2 position.

| Reaction Type | Coupling Partner | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Negishi | Alkyl/Aryl Zinc Halides | 2-Alkyl/Aryl-4-bromothiazole | 65-85 | nih.govresearchgate.net |

| Sonogashira | Terminal Alkynes | 2-Alkynyl-4-bromothiazole | - | nih.gov |

| Stille | Organotin Reagents | 2-Aryl/Alkynyl-4-bromothiazole | 58-62 | nih.gov |

Formation of Carbon-Heteroatom Bonds

The C-Br bonds in this compound can also be utilized to form bonds between the thiazole core and heteroatoms such as nitrogen, oxygen, or sulfur. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org

This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst with a specialized phosphine ligand and a base. wikipedia.orglibretexts.org Given the established higher reactivity of the C2-Br bond in palladium-catalyzed processes, it is expected that the Buchwald-Hartwig amination of this compound would regioselectively yield the 2-amino-4-bromo-5-methylthiazole derivative. nih.govresearchgate.net This transformation is particularly valuable as it allows for the introduction of a wide variety of amine-containing fragments. Pd-catalyzed amination has been successfully applied to other five-membered heteroaryl halides, demonstrating its utility for this class of compounds. nih.gov Analogous reactions for the formation of C-O (ether) and C-S (thioether) bonds are also well-established under similar palladium- or copper-catalyzed conditions.

Nucleophilic Substitution Reactions

Displacement of Halides by Nucleophiles

Direct displacement of the bromine atoms in this compound by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism is another potential pathway for derivatization. In general, SNAr reactions are facilitated by electron-withdrawing groups that stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.com

In the thiazole ring, the C2 position is inherently more electron-deficient than the C4 position due to the inductive effects of the adjacent sulfur and nitrogen atoms. This suggests that the C2-Br bond would be more susceptible to attack by nucleophiles. However, the thiazole ring itself is considered an electron-rich aromatic system, which generally makes uncatalyzed SNAr reactions challenging unless strong activation is present. Studies on other halogenated heterocycles, like N-methylpyridinium ions, show that the reactivity order for halides in SNAr can be complex and does not always follow a simple pattern. nih.gov For this compound, reaction with strong nucleophiles such as alkoxides, thiolates, or amines under forcing conditions (high temperature) might lead to substitution, likely with a preference for the C2 position.

Derivatives and Analogs of this compound

The derivatization of this compound is central to creating a diverse range of functionalized molecules. The bromine atoms act as excellent leaving groups in various chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Key synthetic strategies include palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions, as well as nucleophilic substitution and subsequent cyclization reactions. These methods pave the way for the synthesis of complex structures like thiopyrano[2,3-d]thiazoles, stilbene (B7821643) analogs, thiazolidinones, and bis(thiazole) systems.

The synthesis of the thiopyrano[2,3-d]thiazole scaffold is typically achieved through a hetero-Diels-Alder reaction. researchgate.nettandfonline.com This [4+2] cycloaddition involves the reaction of a heterodiene with a dienophile. In this context, 5-arylidene-4-thioxo-2-thiazolidinone derivatives serve as the key heterodienes. semanticscholar.org

While not a direct reaction of this compound, the synthesis of a thiopyrano[2,3-d]thiazole incorporating the 5-methylthiazole (B1295346) moiety would necessitate a multi-step approach. The initial step would involve the conversion of this compound into a precursor suitable for forming the thiazolidinone heterodiene. A plausible synthetic route is outlined below:

Amination: Selective nucleophilic substitution of the more reactive 2-bromo group on this compound with an amine source to yield 2-amino-4-bromo-5-methylthiazole.

Thiazolidinone Formation: The resulting amino-thiazole can then be used as a building block to construct a 4-thioxo-2-thiazolidinone derivative.

Knoevenagel Condensation: The thiazolidinone is condensed with an appropriate aldehyde to form the crucial 5-arylidene-4-thioxo-2-thiazolidinone heterodiene.

Hetero-Diels-Alder Reaction: The final step is the cycloaddition of this heterodiene with a dienophile, such as N-phenylmaleimide or ethyl acrylate, to construct the fused thiopyrano[2,3-d]thiazole ring system. tandfonline.comtandfonline.com

This sequence highlights how the this compound core can be incorporated into more complex fused heterocyclic systems through a series of strategic transformations.

Thiazole-based stilbene analogs, which contain a C-C double bond linking the thiazole ring to another aromatic system, can be effectively synthesized using the Heck reaction. wikipedia.orgorganic-chemistry.org The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. youtube.comlibretexts.org this compound is an excellent substrate for this reaction, with the bromine atoms serving as leaving groups.

The reaction typically proceeds via a catalytic cycle involving:

Oxidative addition of the thiazolyl bromide to a Pd(0) catalyst.

Coordination and migratory insertion of the alkene.

β-hydride elimination to form the stilbene product and a palladium-hydride species.

Reductive elimination to regenerate the Pd(0) catalyst in the presence of a base. libretexts.org

Due to the higher reactivity of the bromine at the C2 position, a regioselective Heck coupling can be achieved by carefully controlling the reaction conditions. This allows for the synthesis of a 2-vinyl-4-bromo-5-methylthiazole, which can undergo a second Heck reaction at the C4 position if desired.

| Parameter | Condition | Role |

|---|---|---|

| Substrate | This compound | Aryl halide source |

| Alkene | Styrene, Acrylates | Coupling partner |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | Et₃N, K₂CO₃, NaOAc | Regenerates the active catalyst |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |

Thiazolidinone derivatives containing a 5-methylthiazole moiety are of significant interest in medicinal chemistry. neicon.runih.govnih.gov The synthesis of these compounds generally begins with 2-amino-5-methylthiazole (B129938) as the key precursor. mdpi.com A synthetic pathway from this compound to these target thiazolidinones involves several steps:

Selective Amination: The starting material, this compound, undergoes regioselective nucleophilic substitution at the more electrophilic C2 position to replace the bromine atom with an amino group, yielding 2-amino-4-bromo-5-methylthiazole. This intermediate can be carried forward, or the C4 bromine can be removed via reduction if 2-amino-5-methylthiazole is the desired precursor. nih.govchemicalbook.comgoogle.com

Amide Formation: The resulting 2-amino-5-methylthiazole is reacted with chloroacetyl chloride to form the N-(5-methylthiazol-2-yl)-2-chloroacetamide intermediate. mdpi.com

Cyclization: This intermediate is then treated with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in refluxing ethanol. This step results in the cyclization to form the 2-(5-methylthiazol-2-ylimino)thiazolidin-4-one core structure. mdpi.com

Knoevenagel Condensation: The active methylene (B1212753) group at the C5 position of the thiazolidinone ring can undergo a Knoevenagel condensation with various aromatic aldehydes. This reaction, typically catalyzed by a base like piperidine (B6355638) or sodium acetate, yields 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. mdpi.comscielo.br

This synthetic strategy allows for the creation of a large library of thiazolidinone derivatives by varying the aldehyde used in the final step.

The synthesis of bis(thiazoles) from this compound is efficiently achieved through regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. thieme-connect.comnbuv.gov.ua Research on 2,4-dibromothiazole has demonstrated that these coupling reactions occur preferentially at the C2 position, which is more electron-deficient. thieme-connect.comrsc.org This predictable regioselectivity is crucial for controlled synthesis.

The general strategy for synthesizing an unsymmetrical 2,4'-bithiazole (B13848155) system involves a two-step process:

First Coupling (at C2): this compound is reacted with an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction or an organotin compound in a Stille reaction) under palladium catalysis. The coupling occurs selectively at the C2 position to yield a 2-substituted-4-bromo-5-methylthiazole. thieme-connect.comnih.govresearchgate.net

Second Coupling (at C4): The bromine atom remaining at the C4 position can then be subjected to a second, different cross-coupling reaction to introduce another substituent, thus forming a 2,4-disubstituted-5-methylthiazole or a bis(thiazole) system if the coupling partner is another thiazole derivative. nih.govresearchgate.net

This sequential approach provides excellent control over the final structure of the molecule.

| Reaction Type | Primary Reactive Site | Typical Catalyst | Coupling Partner | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | C2 | Pd(PPh₃)₄, PdCl₂(dppf) | Arylboronic acid | 2-Aryl-4-bromothiazole |

| Stille Coupling | C2 | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | 2-Substituted-4-bromothiazole |

| Negishi Coupling | C2 | PdCl₂(PPh₃)₂ | Organozinc halide (R-ZnX) | 2-Substituted-4-bromothiazole |

Due to the absence of publicly available experimental or reliably predicted spectroscopic data for the chemical compound This compound , it is not possible to generate a detailed and scientifically accurate article that adheres to the strict outline provided in the user's request. Comprehensive searches for specific ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, including advanced NMR techniques for this particular compound, did not yield the necessary detailed research findings or numerical data required to populate the specified sections and data tables.

An article generated without this specific data would be speculative and would not meet the required standards of being thorough, informative, and scientifically accurate. The professional and authoritative tone requested necessitates grounding the information in verifiable spectroscopic analysis, which is currently unavailable in the public domain for this compound.

Therefore, in order to maintain scientific integrity and adhere to the high-quality standards expected, the generation of the requested article cannot be completed at this time.

Spectroscopic Characterization Techniques for 2,4 Dibromo 5 Methylthiazole

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2,4-Dibromo-5-methylthiazole (C₄H₃Br₂NS), HRMS provides an exact mass measurement of the molecular ion, which can be compared against a calculated theoretical value to confirm its chemical formula.

The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS can resolve these isotopic peaks, providing further confirmation of the compound's composition. The measured mass is typically reported to four or more decimal places, offering a high degree of confidence in the assigned molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₃Br₂NS |

| Calculated Monoisotopic Mass | 254.8509 u |

| Nominal Mass | 255 u |

| Isotopes | ⁷⁹Br, ⁸¹Br |

Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion of this compound undergoes fragmentation upon electron impact, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure, confirming the connectivity of its atoms and the nature of its functional groups.

The fragmentation of thiazole (B1198619) rings and their derivatives can proceed through several pathways. For this compound, likely fragmentation events include the loss of a bromine atom, the methyl group, or cleavage of the thiazole ring itself. The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum. The pyrimidine (B1678525) ring is noted to be more stable than the thiazole ring during fragmentation processes in related fused heterocyclic systems mdpi.com. The most common fragments are typically those that result in the formation of stable carbocations or radical cations.

| Fragment Ion (Structure) | Mass-to-Charge Ratio (m/z) | Proposed Fragmentation Pathway |

|---|---|---|

| [C₄H₃Br₂NS]⁺• | 255/257/259 | Molecular Ion (M⁺•) |

| [C₄H₃BrNS]⁺ | 176/178 | Loss of a Br• radical |

| [C₃H₃Br₂S]⁺ | 240/242/244 | Loss of HCN |

| [C₃H₂BrS]⁺ | 161/163 | Ring cleavage and loss of BrCN |

| [CH₃-C≡S]⁺ | 59 | Ring cleavage |

UV-Vis Absorption Spectroscopy

Electronic Transitions and Conjugation Effects

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The thiazole ring constitutes a conjugated system, which is the primary chromophore responsible for UV absorption.

The spectrum of the parent thiazole molecule shows a primary absorption band around 235 nm, which is attributed to a π → π* transition. In this compound, the presence of substituents on the thiazole ring influences the energy of these electronic transitions. The two bromine atoms, acting as auxochromes, can cause a bathochromic (red) shift of the absorption maximum due to the involvement of their lone pair electrons in the π-conjugated system. The methyl group at the 5-position also contributes a slight bathochromic shift through hyperconjugation. These substituent effects alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thus changing the wavelength of maximum absorption (λₘₐₓ). In addition to the strong π → π* transitions, weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed, typically at longer wavelengths.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific crystal structure for this compound is not publicly available, the structure of the closely related compound, 2,4-dibromothiazole (B130268), has been elucidated ambeed.com. The data from this analog provides a reliable model for the solid-state structure of this compound. The crystal structure of 2,4-dibromothiazole reveals an orthorhombic crystal system with the space group Fmm2 ambeed.com. The molecule is planar, and the crystal packing is influenced by intermolecular interactions. The structure of this compound is expected to be very similar, with the methyl group occupying the 5-position of the thiazole ring.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| Unit Cell Dimension (a) | 6.700(10) Å |

| Unit Cell Dimension (b) | 16.21(3) Å |

| Unit Cell Dimension (c) | 5.516(8) Å |

Computational Chemistry and Theoretical Studies of 2,4 Dibromo 5 Methylthiazole

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com In drug discovery, this method is crucial for understanding how a ligand, such as a thiazole (B1198619) derivative, might interact with the active site of a biological target, typically a protein or enzyme. nih.gov

Studies on various 2,4-disubstituted thiazole derivatives have been performed to explore their potential as inhibitors for specific targets. wjarr.comnih.gov For instance, docking studies have been conducted on a series of 2,4-disubstituted thiazoles against the FabH inhibitor (PDB ID 3iL9), a target for antibacterial and antifungal activity. wjarr.com Similarly, new series of 2,4-disubstituted thiazoles have been docked into the colchicine (B1669291) binding site of tubulin to assess their potential as anticancer agents. nih.gov While specific docking studies for 2,4-Dibromo-5-methylthiazole are not extensively detailed in the provided results, the behavior of analogous compounds provides a framework for predicting its interactions. The presence of bromine atoms and a methyl group on the thiazole ring would significantly influence its binding mode and affinity.

The interactions between a ligand and its target receptor are fundamental to its biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. cambridgemedchemconsulting.com For thiazole derivatives, molecular docking simulations have revealed key interactions that contribute to their binding affinity.

In studies of thiazole derivatives as potential FabH inhibitors, compounds with high docking scores formed multiple hydrogen bonds with the target protein. wjarr.com For example, certain N-substituted thiazoles exhibited excellent MolDock scores, forming between 4 and 10 hydrogen bonds. wjarr.com The strength of these interactions is critical; a hydrogen bond with a length of 2.60 Å is considered strong. wjarr.com

Similarly, docking of thiazole derivatives into the active site of the COX-1 enzyme identified the Arg120 residue as crucial for activity, forming hydrogen bonds with the ligand. mdpi.com In addition to hydrogen bonds, hydrophobic interactions with residues such as Val116, Val349, and Ala527 play a significant role in stabilizing the ligand-protein complex. mdpi.com For this compound, the bromine atoms could participate in halogen bonding, a specific type of non-covalent interaction, with electron-donating atoms in the protein's active site, potentially enhancing binding affinity. researchgate.net

Table 1: Example of Docking Scores and Interactions for Substituted Thiazoles

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 2,4-disubstituted thiazoles | Tubulin | -13.88 to -14.50 | - | - |

| N-substituted thiazoles | FabH Inhibitor (3iL9) | -102.6 to -144.2 (MolDock Score) | - | Hydrogen Bonding |

| 5-methylthiazole (B1295346) conjugates | COX-1 | - | Arg120, Tyr355, Val116, Ala527 | Hydrogen Bonding, Hydrophobic |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and observing the effect on its biological activity, researchers can identify key chemical features responsible for its therapeutic effects. nih.gov

For thiazole derivatives, SAR studies have provided insights into how different substituents on the thiazole ring influence their antimicrobial and anticancer activities. nih.gov For example, in a series of thiazolyl–pyrazole hybrid compounds, the nature and position of substituents on the associated rings were found to be critical for activity. nih.gov Substitution with a p-bromophenyl group at the fourth position of the thiazole ring was shown to increase antifungal and antituberculosis activities. nih.gov This suggests that the bromine atoms at positions 2 and 4 in this compound could be crucial for its potential biological activity.

Furthermore, studies on other thiazole hybrids have shown that electron-withdrawing or electron-donating groups at different positions can significantly alter the compound's potency. mdpi.com The methyl group at position 5 of this compound, being an electron-donating group, would also modulate the electronic properties of the thiazole ring and, consequently, its interaction with biological targets. The combination of two bromine atoms and a methyl group creates a unique electronic and steric profile that would dictate its specific biological activities.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. irjweb.com These calculations can predict molecular geometries, charge distributions, and spectroscopic properties, providing a deeper understanding of a compound's reactivity and behavior. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and the ability to participate in charge transfer interactions. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity. nih.gov

Table 2: Example of Calculated HOMO-LUMO Energies for Thiazole Derivatives

| Thiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Thiazole 6 | -5.3582 | -0.8765 | 4.4818 |

| Thiazole 11 | -5.3210 | -1.5715 | 3.7495 |

| Thiazole 3a | - | - | 1.66 |

| Thiazole 3c | - | - | 1.82 |

| Thiazole Derivative 3 | -6.9947 | -2.3043 | 4.6905 |

Theoretical calculations can predict various spectroscopic properties, including UV-Vis absorption spectra, infrared (IR) and Raman vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govmdpi.com Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. nih.gov

Studies on brominated thiazoles have focused on their synthesis and spectroscopic characterization, providing experimental data that can be correlated with theoretical predictions. nih.gov For other thiazole derivatives, TD-DFT calculations have successfully predicted the wavelengths of maximum absorption (λmax). For instance, experimentally observed bands at 249 nm and 296 nm for a thiazole derivative were predicted theoretically at 237.9 nm and 276.4 nm, respectively. nih.gov These calculations can also elucidate the nature of the electronic transitions, such as π–π* excitations. nih.gov

Similarly, DFT calculations can predict vibrational spectra (IR and Raman), which are determined by the molecule's structure and bonding. mdpi.com For this compound, such calculations could predict the characteristic vibrational frequencies associated with the C-Br, C-S, and C=N bonds, aiding in its experimental identification and structural confirmation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

A review of the scientific literature did not yield specific molecular dynamics simulation studies focused solely on this compound. Research in this area tends to concentrate on larger, more complex thiazole-containing derivatives and their interactions with specific biological targets. Therefore, detailed information on the dynamic behavior and conformational landscape of this compound from MD simulations is not currently available.

In Silico Physicochemical Property Prediction

In silico tools are widely used to predict the physicochemical properties of chemical compounds, offering a rapid and cost-effective alternative to laboratory measurements. These predictions are crucial in the early stages of drug development for filtering and prioritizing candidates with desirable characteristics.

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The Topological Polar Surface Area (TPSA) is another key descriptor that correlates with a molecule's ability to permeate cell membranes.

For this compound, several computational methods have been used to predict its LogP value, yielding a range of results that reflect the different algorithms and assumptions employed by each method. The TPSA has also been calculated, providing an estimation of the molecule's polar surface area. These predicted values are summarized in the table below.

| Computational Property | Predicted Value | Method |

| LogP | 2.18 | iLOGP |

| 3.40 | XLOGP3 | |

| 2.98 | WLOGP | |

| 1.73 | MLOGP | |

| 3.98 | SILICOS-IT | |

| TPSA | 41.13 Ų | Ertl et al. |

This table presents computationally predicted physicochemical properties for this compound.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often based on a set of simple molecular descriptors and rules, such as Lipinski's "Rule of Five." These rules establish thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

An analysis of the computationally derived properties of this compound provides an initial assessment of its drug-likeness. While a comprehensive evaluation would involve more extensive studies, the basic molecular descriptors offer a preliminary view.

| Drug-Likeness Parameter | Value |

| Heavy Atom Count | 8 |

| Aromatic Heavy Atom Count | 5 |

| Fraction Csp3 | 0.25 |

| Rotatable Bond Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Hydrogen Bond Donor Count | 0 |

This table summarizes key molecular descriptors for this compound relevant to a preliminary drug-likeness assessment.

Based on these parameters, this compound exhibits characteristics that are generally favorable for a drug candidate, such as a low molecular weight and a limited number of hydrogen bond donors and acceptors. Its various predicted LogP values fall within a range that is often considered acceptable for oral bioavailability.

Applications of 2,4 Dibromo 5 Methylthiazole in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The reactivity of the carbon-bromine bonds in 2,4-Dibromo-5-methylthiazole makes it an ideal starting material for creating more elaborate heterocyclic structures. Through various cross-coupling and substitution reactions, chemists can introduce a wide range of functional groups, leading to the synthesis of polysubstituted thiazoles and the construction of intricate fused ring systems.

Synthesis of Polysubstituted Thiazoles

The differential reactivity of the bromine atoms at the C2 and C4 positions of the thiazole (B1198619) ring allows for stepwise and regioselective functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are employed to introduce aryl, alkyl, and alkynyl groups. nih.govresearchgate.net For instance, starting with the closely related 2,4-dibromothiazole (B130268), a regioselective cross-coupling can be performed at the C2 position, followed by a subsequent reaction at the C4 position after a bromo-lithium exchange. nih.gov This stepwise approach provides precise control over the final structure, yielding a diverse array of 2,4,5-trisubstituted thiazoles. This methodology is crucial for creating libraries of compounds for drug discovery and materials science applications.

Construction of Fused Ring Systems

Substituted thiazoles derived from this compound are key intermediates in the synthesis of fused heterocyclic systems. These rigid, planar structures are of great interest for their applications in organic electronics and medicinal chemistry. mdpi.com

One prominent example is the synthesis of thiazolo[5,4-d]thiazoles, which are formed by two fused thiazole rings. mdpi.comrsc.orgsemanticscholar.org These systems exhibit high oxidative stability due to the electron-deficient nature of the thiazole rings. mdpi.com Another important class of fused systems includes imidazo[2,1-b]thiazoles, which are known to possess a wide range of biological activities, including anticancer and antiviral properties. researchgate.netmdpi.com The synthesis of these fused rings often involves intramolecular cyclization reactions where functional groups, strategically placed on the thiazole core, react to form the new adjoined ring. For example, methods have been developed for the iron-catalyzed construction of imidazole-fused ring systems, such as imidazo[5,1-b]thiazoles. researchgate.netnih.gov

Precursor for Pharmacologically Relevant Compounds

The thiazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are instrumental in the synthesis of compounds with a broad spectrum of pharmacological activities. mdpi.combohrium.com Its utility as a precursor allows for the systematic modification of molecular structures to optimize therapeutic efficacy.

Development of Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. nih.gov Thiazole derivatives have shown significant promise in this area. mdpi.comsemanticscholar.org By modifying the thiazole core, researchers have developed compounds with potent activity against various bacterial and fungal strains. biointerfaceresearch.com For example, novel series of 2-aminothiazole (B372263) derivatives have been synthesized and shown to possess significant antibacterial activity, in some cases exceeding that of reference drugs like ampicillin (B1664943) and streptomycin. semanticscholar.org Research has identified substituted phenylthiazole compounds that are effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of this class of molecules to address critical challenges in infectious disease. nih.gov

| Compound Class | Bacterial/Fungal Strain | Key Finding |

|---|---|---|

| Phenylthiazole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Identified a lead compound with potent antimicrobial activity against MRSA, VISA, and VRSA. nih.gov |

| Acetamide Substituted Thiazoles | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Derivatives displayed potent microbial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com |

| 2-Amino-thiazole-5-carboxylate Derivatives | Human K563 leukemia cells | A synthesized compound showed potent antiproliferative activity. nih.gov |

| (2-Aminothiazol-4-yl) methyl ester Derivatives | Various bacteria | Synthesized compounds showed prominent antibacterial activities compared to reference drugs. biointerfaceresearch.com |

Synthesis of Anticancer Agents

Thiazole-containing compounds are integral to the development of modern anticancer therapies, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines. researchgate.netfigshare.comsemanticscholar.org The 2-aminothiazole scaffold, in particular, is a core component of several clinically important drugs, including the kinase inhibitor Dasatinib. nih.gov Synthetic efforts focus on creating derivatives that can selectively target cancer cells and overcome drug resistance. nih.gov

Research has demonstrated that thiazole derivatives can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. mdpi.comnih.gov For instance, certain thiazole derivatives have shown significant cytotoxic activity against human breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. mdpi.comnih.gov The mechanism of action often involves the inhibition of critical enzymes like VEGFR-2, which plays a key role in angiogenesis (the formation of new blood vessels that tumors need to grow). cu.edu.eg

| Compound Class | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Thiazole-incorporated Phthalimides | MCF-7 (Breast) | Compound 5b showed high potency with an IC50 of 0.2 ± 0.01 µM. nih.gov |

| Thiazole-incorporated Phthalimides | MDA-MB-468 (Breast) | Compound 5k showed strong cytotoxicity with an IC50 of 0.6 ± 0.04 µM. nih.gov |

| Hydrazinyl Thiazole Derivatives | MDA-MB-231 (Breast) | Compound 4d displayed potent cytotoxic activity with an IC50 of 1.21 µM. cu.edu.egresearchgate.net |

| Substituted Thiazole Derivatives | MCF-7 (Breast) & HepG2 (Liver) | Compound 4c was highly active with IC50 values of 2.57 ± 0.16 µM (MCF-7) and 7.26 ± 0.44 µM (HepG2). mdpi.com |

| Pyrano[2,3-d]thiazole Derivative | HepG-2 (Liver) & MCF-7 (Breast) | Exhibited strong cytotoxic effects against both cell lines. nih.gov |

Anti-inflammatory Agents

Inflammation is a key factor in numerous chronic diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most common treatments. researchgate.net However, traditional NSAIDs can have significant side effects. Thiazole derivatives have emerged as promising anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory pathway. researchgate.netnih.govnih.gov

The development of dual COX/LOX inhibitors is a key area of research aimed at creating safer and more effective anti-inflammatory drugs. nih.govnih.gov Thiazole-based compounds have been designed and synthesized to selectively inhibit COX-2 over COX-1, which is believed to reduce gastrointestinal side effects. acs.org Studies using models such as carrageenan-induced paw edema in rats have confirmed the in vivo anti-inflammatory activity of certain thiazole derivatives. nih.govnih.gov

| Compound Class | Mechanism/Assay | Key Finding |

|---|---|---|

| 5-Methylthiazole-Thiazolidinone Conjugates | Cyclooxygenase (COX) Inhibition | Demonstrated moderate to good anti-inflammatory activity, with some compounds performing better than the reference drug indomethacin. nih.gov |

| Thiazole Derivatives | COX-2/5-LOX Inhibition | Identified a potent dual inhibitor (compound 6l) that significantly reduced carrageenan-induced edema in rats. nih.gov |

| Thiazole Carboxamide Derivatives | COX-1/COX-2 Inhibition | Compound 2a showed the highest selectivity for COX-2. acs.org |

| Benzothiazole (B30560) Derivatives | Analgesic and Anti-inflammatory Evaluation | Synthesized compounds showed significant anti-inflammatory and analgesic properties. nih.gov |

Antiviral and Anti-HIV Agents

The thiazole nucleus is a critical scaffold in the development of novel antiviral and anti-HIV agents. Researchers have synthesized various derivatives of 2,4-disubstituted thiazoles and evaluated their potential to inhibit viral replication. For instance, a series of novel 2,4-disubstituted 7-methyl-1,1,3-trioxo-2,4-dihydro-pyrazolo[4,5-e] nih.govnih.govwikipedia.orgthiadiazines were synthesized and tested for their anti-HIV activities. nih.gov Some of these compounds demonstrated inhibitory activity specifically against HIV-2 replication. nih.gov The most potent compound in this series was identified as 2-benzyl-4-(4-t-butyl-benzyl)-7-methyl-1,1,3-trioxo-2,4-dihydropyrazolo(4,5-e)(1,4)thiadiazine, which exhibited an EC50 value of 18.7 microM and a selectivity index of 15, suggesting it could be a valuable lead for further optimization. nih.gov

However, not all thiazole-containing compounds show broad-spectrum antiviral activity. In another study, a different series of 2,4-disubstituted-7-methyl-1,1,3-trioxo-2H,4H-pyrazolo[4,5-e] nih.govnih.govwikipedia.orgthiadiazine derivatives were prepared and evaluated, but none were found to inhibit HIV replication in human T-lymphocyte (MT-4) cell cultures. nih.govresearchgate.net Further research into 4-substituted-2-thiazole amides has identified inhibitors of the Chikungunya virus (CHIKV), an alphavirus. nih.gov One such inhibitor, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, showed significant antiviral activity with an EC50 of 0.6 μM. nih.gov Structure-activity relationship (SAR) studies led to the discovery of a more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which demonstrated a viral titer reduction of 8.7 logs at a 10 μM concentration against CHIKV by blocking viral RNA translation and structural protein synthesis. nih.gov

Antitubercular and Antifungal Activities

Thiazole derivatives have demonstrated significant potential as antitubercular and antifungal agents. The 2-aminothiazole core, in particular, has been a focus of medicinal chemistry efforts to develop new treatments for tuberculosis (TB), a major global health concern. nih.gov A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed promising growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov These compounds were found to have strong bactericidal activity, low cytotoxicity towards eukaryotic cells, and high selectivity against other microorganisms like fungi and bacteria. nih.gov Through hit-to-lead optimization, researchers designed improved compounds that could evade metabolic degradation by human liver microsomes while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov

In the realm of antifungal research, various 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their activity against Candida albicans. nih.gov Some of these trisubstituted thiazole compounds exhibited moderate anti-Candida albicans activity. nih.gov One derivative, after a demethylation process, showed anti-Candida albicans activity comparable to the common antifungal drug fluconazole, with a MIC80 of 9 μM. nih.gov Molecular docking studies suggest that these compounds may exert their antifungal effects by targeting key enzymes in Candida albicans such as glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov Furthermore, 5-methylthiazole-based thiazolidinones have also been investigated, with some compounds showing higher potency than ketoconazole (B1673606) against several fungal strains. mdpi.com

Antioxidant Activities

Thiazole derivatives are recognized for their antioxidant properties, which stem from their ability to scavenge free radicals and reduce oxidative stress. nih.govnih.gov A series of new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and evaluated for their antioxidant potential using various radical scavenging assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov Certain compounds within this series demonstrated significant radical scavenging capabilities, attributed to the presence of electron-donating substituents. nih.gov

Similarly, carbazole-based 2,4-disubstituted thiazole derivatives have also been synthesized and evaluated for their antioxidant activity. researchgate.net Several of these compounds exhibited higher antioxidant activity than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net The chemical versatility of the thiazole core allows for its incorporation into various molecular structures, leading to a broad spectrum of pharmacological activities. nih.gov For example, novel thiazolyl-polyphenolic compounds have been synthesized and shown to have enhanced antioxidant activity compared to established standards like ascorbic acid and Trolox. nih.gov These findings highlight the potential of strategically modified thiazole scaffolds in the development of new therapeutic agents with potent antioxidant properties. nih.gov

Antiparasitic and Antimalarial Activities

The development of new antiparasitic and antimalarial drugs is a critical area of research, and thiazole-containing compounds have shown promise in this field. While specific studies on the direct antiparasitic and antimalarial activities of this compound are not detailed in the provided context, the broader class of thiazole derivatives has been investigated for these properties.

For instance, the optimization of orally active antimalarial 2,4-diamino-thienopyrimidines has led to the identification of lead molecules with improved in vivo exposure. nih.gov One such analog demonstrated excellent in vivo antimalarial activity in a Plasmodium berghei mouse model when administered orally. nih.gov The discovery of new antimalarial agents is crucial due to the emergence of drug-resistant strains of the malaria parasite. nih.gov The global effort to combat malaria involves a pipeline of drugs with different target candidate profiles, aiming for treatment, prevention, and transmission blocking. nih.gov

Applications in Materials Science

The unique chemical properties of thiazole derivatives also lend themselves to applications in materials science, particularly in the development of advanced materials with specific optical and electronic properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of brominated thiazoles exist, future research is likely to focus on developing more efficient, sustainable, and versatile synthetic routes. The exploration of sequential bromination-debromination strategies could be optimized for the specific production of 2,4-Dibromo-5-methylthiazole, potentially improving yields and reducing the need for harsh reagents like elemental bromine researchgate.net.

Furthermore, multi-component reactions, which allow the construction of complex molecules like 2,4,5-trisubstituted thiazoles from simple and readily available starting materials, represent a promising area. researchgate.net Adapting these metal-free, combinatorial-friendly approaches could lead to more direct and atom-economical syntheses of the target compound and its analogues researchgate.net. The investigation of phenomena such as the halogen dance reaction, which involves the base-induced migration of a bromo group, could also uncover novel synthetic pathways to uniquely substituted brominated thiazoles that are otherwise difficult to access researchgate.net.

Further Derivatization for Enhanced Bioactivity and Selectivity

The two bromine atoms on the this compound core are excellent functional handles for introducing molecular diversity through various chemical transformations. These positions are ripe for derivatization to enhance biological activity and selectivity towards specific targets.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a key strategy. This method has been successfully used to synthesize 2,4-disubstituted arylthiazoles by reacting brominated thiazole (B1198619) precursors with boronic acids or esters nih.gov. Applying this to this compound would allow for the systematic introduction of a wide array of aryl and heteroaryl groups at both the 2- and 4-positions. This approach can be used to probe structure-activity relationships (SAR) and optimize compounds for specific biological targets.

Further derivatization could involve converting the bromo-substituents into other functional groups that can be linked to various pharmacophores. For instance, creating amine derivatives, which can be positively charged at physiological pH, has been shown to be important for the trypanocidal activity of other thiazole compounds nih.gov. The thiazole scaffold is a component of numerous approved drugs, and its hybridization with other biologically active cores, such as thiazolidinone, has yielded compounds with significant anti-inflammatory properties nih.gov. By strategically modifying the this compound core, it is possible to design novel hybrid molecules with potentially synergistic or enhanced therapeutic effects.

Application in New Therapeutic Areas

The thiazole nucleus is a well-established pharmacophore present in drugs with a wide range of therapeutic uses, including anticancer, antimicrobial, and anti-inflammatory agents nih.govmdpi.com. Derivatives of this compound represent an untapped resource for discovering new drug candidates in these and other therapeutic areas.

Anticancer Agents: Numerous studies have demonstrated the potent anti-proliferative activity of substituted thiazoles against various cancer cell lines mdpi.com. By synthesizing a library of derivatives from this compound, researchers could screen for novel compounds with high efficacy and selectivity against specific cancer types, such as hepatocellular carcinoma, breast cancer, or colon cancer mdpi.com.

Anti-inflammatory Agents: Thiazole and thiazolidinone scaffolds are known to exhibit significant anti-inflammatory activity, partly through the inhibition of cyclooxygenase (COX) enzymes nih.gov. Derivatization of this compound could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved potency or side-effect profiles nih.gov.

Antimicrobial and Antiparasitic Agents: The thiazole ring is a core component of various antimicrobial drugs mdpi.com. Research into 2,4-disubstituted arylthiazoles has shown notable activity against parasites like Trypanosoma brucei nih.gov. Future work could focus on developing derivatives of this compound as novel agents to combat bacterial, fungal, or parasitic infections.

| Potential Therapeutic Area | Rationale Based on Thiazole Scaffold |

| Oncology | Thiazole derivatives show significant anti-proliferative effects against various cancer cell lines. mdpi.com |

| Inflammation | The thiazole core is found in NSAIDs and can be hybridized with other moieties to target enzymes like COX. nih.gov |

| Infectious Diseases | Substituted thiazoles have demonstrated antibacterial, antifungal, and antiparasitic (e.g., trypanocidal) activity. nih.govmdpi.com |

| Antiviral (e.g., HIV) | The thiazole scaffold is present in approved antiretroviral drugs like Ritonavir. nih.gov |

| Metabolic Diseases | Thiazolidinone-containing thiazoles are used to treat type II diabetes. nih.gov |

Development of Advanced Materials

Beyond pharmaceuticals, the unique electronic properties of the thiazole ring make its brominated derivatives valuable precursors for advanced materials. Brominated heterocycles are frequently used as building blocks for conjugated polymers and organic electronic materials researchgate.net.

The dibromo-functionality of this compound makes it an ideal monomer for polymerization reactions, particularly through organometallic cross-coupling. These reactions can be used to construct well-defined conjugated polymers where the thiazole unit is systematically incorporated into the polymer backbone. Such materials are of interest for applications in:

Organic Electronics: Thiazole-containing polymers can exhibit semiconductor properties, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

Sensors: The electron-rich nature of the thiazole ring can be exploited to design chemosensors, where interaction with an analyte modulates the electronic or optical properties of the material.

The ability to functionalize the molecule at two distinct points allows for precise control over the resulting polymer's structure and, consequently, its electronic and physical properties researchgate.net.

Integrated Computational and Experimental Approaches

To accelerate the discovery and optimization of new molecules derived from this compound, a combination of computational modeling and experimental work is essential. In silico techniques can guide the rational design of new compounds, saving significant time and resources.

Structure-Activity Relationship (SAR) Modeling: Computational methods can be used to build predictive SAR models. For instance, molecular modeling has been used to understand how the three-dimensional structure and electronic features of benzothiazole (B30560) anthelmintics correlate with their in vivo efficacy semanticscholar.org. A similar approach could be applied to a virtual library of this compound derivatives to predict their potential bioactivity.

Molecular Docking: This technique can be used to predict how potential derivatives might bind to specific biological targets, such as enzymes or receptors. This is crucial for designing molecules with high selectivity and potency, for example, in developing targeted anticancer or anti-inflammatory agents nih.gov.

Property Prediction: Computational tools can predict various physicochemical properties (e.g., solubility, stability) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of designed molecules before they are synthesized.

By using these computational approaches to screen and prioritize candidate molecules, experimental efforts can be focused on synthesizing and testing only the most promising compounds, creating a more efficient and effective research workflow.

Q & A

Basic: What are the established synthetic routes for 2,4-dibromo-5-methylthiazole, and how can purity be optimized?

Methodological Answer:

The synthesis typically begins with 2-amino-5-methylthiazole, which undergoes bromination in two steps. First, bromination at the 4-position is achieved using bromine in acetic acid under controlled temperature (0–5°C). Subsequent bromination at the 2-position requires a catalyst like FeBr₃ and elevated temperatures (40–50°C). Purification involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >98% purity. Key challenges include avoiding over-bromination and managing exothermic reactions. Analytical validation via ¹H/¹³C NMR and GC-MS is critical .

Advanced: How do competing substitution pathways at C-2 and N-termini affect the synthesis of this compound derivatives?

Methodological Answer:

During functionalization, lithiation of this compound with n-BuLi at −78°C can lead to competing substitution at both the C-2 bromine and the N-terminal position. For example, reactions with dioxaborolane precursors yield unintended N-substituted byproducts (e.g., compound 4-13 in ). To suppress N-substitution, use sterically hindered electrophiles and low-temperature conditions (−100°C). Reaction progress should be monitored via TLC and LC-MS, with byproducts characterized via single-crystal X-ray diffraction .

Basic: What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : The methyl group at C-5 appears as a singlet (δ ~2.5 ppm in CDCl₃). Bromine atoms induce deshielding, with C-2 and C-4 carbons resonating at δ 120–130 ppm.

- Mass Spectrometry : EI-MS shows a molecular ion cluster at m/z 264/266/268 ([M]⁺, Br isotope pattern).

- X-ray Diffraction : Resolves regiochemical ambiguities, e.g., distinguishing C-2 vs. C-4 bromination .

Advanced: How does photochromic behavior influence the design of this compound-based molecular switches?

Methodological Answer:

this compound derivatives exhibit photochromism due to reversible C–Br bond cleavage under UV light (λ = 313 nm). Irradiation in acetonitrile decreases the UV band at 300 nm and generates a visible band at 480 nm, indicating ring-opening/closure dynamics. To exploit this, incorporate the thiazole core into diarylethene frameworks. Monitor kinetics via time-resolved UV-vis spectroscopy and optimize solvent polarity (e.g., THF vs. DMF) to modulate switching efficiency .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential bromine release.

- Reactivity : Avoid contact with strong bases (risk of HBr release) or reducing agents (dehalogenation).

- Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation.

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal in halogenated waste containers .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the C-2 bromine is more electrophilic due to resonance stabilization of the transition state. For Suzuki-Miyaura coupling, simulate Pd(0)-catalyzed oxidative addition pathways to prioritize C-2 reactivity. Pair with aryl boronic acids bearing electron-withdrawing groups (e.g., −NO₂) to enhance yields. Validate predictions using Hammett plots and kinetic studies .

Basic: What biological screening assays are appropriate for evaluating this compound derivatives?

Methodological Answer:

- Antimicrobial Activity : Use microdilution assays (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth.

- Cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ determination, 48-hour exposure).

- Enzyme Inhibition : Screen against COX-2 or kinase targets (e.g., EGFR) via fluorescence-based assays. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How do steric and electronic effects govern regioselectivity in nucleophilic substitutions of this compound?

Methodological Answer:

Steric hindrance from the methyl group at C-5 directs nucleophiles (e.g., amines, thiols) to the less hindered C-2 position. Electronic effects favor C-4 substitution for soft nucleophiles (e.g., S⁻) due to better orbital overlap with the electron-deficient thiazole ring. Use Hammett σ constants to predict reactivity: Electron-rich nucleophiles (σ < 0) favor C-2, while electron-poor (σ > 0) target C-4. Confirm regiochemistry via NOE NMR or X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.